1-Amino-3-methylpentan-2-ol

Description

Significance of Vicinal Amino Alcohols as Chemical Scaffolds

Vicinal amino alcohols, also known as 1,2-amino alcohols or β-amino alcohols, are a class of organic compounds containing an amino group and a hydroxyl group attached to adjacent carbon atoms. This structural motif is of profound importance in chemistry and biology, appearing frequently in a vast array of biologically active molecules, including natural products, pharmaceuticals, and enzyme inhibitors. researchgate.netresearchgate.net Their prevalence in vital compounds such as the antibiotic vancomycin (B549263) and the aminopeptidase (B13392206) inhibitor bestatin (B1682670) underscores their significance. diva-portal.org

The unique arrangement of the amino and hydroxyl groups allows these compounds to act as versatile chiral building blocks, or scaffolds, in organic synthesis. researchgate.netresearchgate.net They are frequently employed as chiral auxiliaries or ligands in asymmetric synthesis, a field focused on the selective production of a single stereoisomer of a chiral product. sciengine.comacs.org The ability to form stable chelate complexes with metals makes them valuable in catalysis, enabling the synthesis of enantiomerically pure compounds, which is a critical requirement in the pharmaceutical industry. alfa-chemistry.comscirp.org The development of synthetic methods to access these scaffolds, such as the ring-opening of epoxides or aziridines and the reductive amination of α-hydroxy ketones, remains an active area of research. acs.orgmdpi.comacs.org

Overview of 1-Amino-3-methylpentan-2-ol as a Model Compound

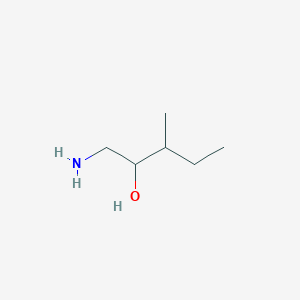

This compound is a representative vicinal amino alcohol that serves as a useful model for studying the chemical and physical properties of this class of compounds. Its structure consists of a five-carbon pentane (B18724) backbone with a methyl group at the third carbon, an amino group at the first carbon, and a hydroxyl group at the second carbon. nih.gov This arrangement provides the characteristic 1,2-amino alcohol functionality.

The basic properties of this compound are summarized in the table below, based on data available in public chemical databases.

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₆H₁₅NO |

| Molecular Weight | 117.19 g/mol |

| InChI Key | DPHVQNBKFLZZJA-UHFFFAOYSA-N |

| Canonical SMILES | CCC(C)C(CN)O |

| Data sourced from PubChem. nih.gov |

Isomeric Forms and Stereochemical Importance

A critical feature of this compound is its chirality. The molecule possesses two stereocenters, located at the C2 (bearing the hydroxyl group) and C3 (bearing the methyl group) positions. chegg.com According to the 2ⁿ rule, where 'n' is the number of stereocenters, the presence of two chiral centers means that this compound can exist as a maximum of four distinct stereoisomers. diva-portal.org

These stereoisomers consist of two pairs of enantiomers. The relationship between stereoisomers that are not mirror images of each other is diastereomeric. Therefore, the four stereoisomers can be categorized into two diastereomeric pairs: the syn and anti isomers, each of which exists as a pair of enantiomers (R,S configurations). diva-portal.org

The precise spatial arrangement, or stereochemistry, of the amino and hydroxyl groups is crucial as it dictates how the molecule interacts with other chiral molecules, such as enzymes and receptors in biological systems or chiral catalysts in asymmetric synthesis. cymitquimica.com The selective synthesis of a single, desired stereoisomer is a primary goal in many of its applications. frontiersin.org

The four possible stereoisomers of this compound are detailed below:

| Stereoisomer Configuration | Relationship |

| (2R, 3R) | Enantiomer of (2S, 3S) |

| (2S, 3S) | Enantiomer of (2R, 3R) |

| (2R, 3S) | Enantiomer of (2S, 3R) |

| (2S, 3R) | Enantiomer of (2R, 3S) |

| (2R, 3R) and (2S, 3S) are the 'anti' diastereomers. (2R, 3S) and (2S, 3R) are the 'syn' diastereomers. |

Structure

3D Structure

Properties

IUPAC Name |

1-amino-3-methylpentan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15NO/c1-3-5(2)6(8)4-7/h5-6,8H,3-4,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPHVQNBKFLZZJA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(CN)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

117.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Amino 3 Methylpentan 2 Ol

Retrosynthetic Analysis for Targeted Synthesis

Retrosynthetic analysis is a powerful tool for devising synthetic routes to a target molecule by breaking it down into simpler, commercially available starting materials. researchgate.netamazonaws.com For 1-amino-3-methylpentan-2-ol, the primary disconnection strategies revolve around the carbon-nitrogen and carbon-oxygen bonds of the amino alcohol functionality.

A logical retrosynthetic disconnection breaks the bond between the hydroxyl-bearing carbon (C2) and the amino-bearing carbon (C1), or the functional group interconversion (FGI) of the hydroxyl and amino groups. A common and effective strategy is to disconnect the C-N bond, leading back to a corresponding α-hydroxy ketone or a related precursor. Alternatively, an FGI approach points towards an α-amino ketone, which can be selectively reduced to the target amino alcohol.

This leads to the identification of 1-amino-3-methylpentan-2-one as a key intermediate. This α-amino ketone can be sourced from the corresponding α-bromoketone via nucleophilic substitution with an amine source. The α-bromoketone, in turn, can be synthesized from 3-methyl-2-pentanone. This retrosynthetic pathway is advantageous as it allows for the introduction of the amino group late in the synthesis.

Another retrosynthetic approach involves the disconnection of the C-C bond adjacent to the functional groups, though this is often more complex. A more straightforward pathway is the functional group interconversion of the alcohol to a carbonyl group, leading back to the aforementioned α-amino ketone.

| Target Molecule | Key Disconnection | Precursor |

| This compound | C-N Bond / FGI | 1-Amino-3-methylpentan-2-one |

| 1-Amino-3-methylpentan-2-one | C-N Bond | 1-Bromo-3-methylpentan-2-one |

| 1-Bromo-3-methylpentan-2-one | Bromination | 3-Methyl-2-pentanone |

Reduction-Based Approaches from Carbonyl Precursors

Reduction of a carbonyl group is a fundamental transformation in the synthesis of alcohols. In the context of this compound, the selective reduction of the ketone in 1-amino-3-methylpentan-2-one is a critical step.

The reduction of the α-amino ketone, 1-amino-3-methylpentan-2-one, to the desired this compound requires a reducing agent that is selective for the ketone and does not affect the amino group or lead to over-reduction.

Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reducing agent commonly used for the reduction of aldehydes and ketones to their corresponding alcohols. rushim.rulibretexts.org It is well-suited for this transformation as it does not typically reduce less reactive functional groups such as amides or esters under standard conditions. libretexts.org The reaction is generally performed in a protic solvent like methanol (B129727) or ethanol (B145695) at room temperature. The hydride from the borohydride attacks the electrophilic carbonyl carbon, and upon workup with water or a mild acid, the resulting alkoxide is protonated to yield the alcohol.

| Precursor | Reducing Agent | Product | Key Features |

| 1-Amino-3-methylpentan-2-one | Sodium Borohydride (NaBH₄) | This compound | Mild, selective for ketones, high yield |

Another potent reducing agent is lithium aluminum hydride (LiAlH₄) . While it is a much stronger reducing agent than NaBH₄ and can reduce a wider range of functional groups, it will also effectively reduce the ketone in 1-amino-3-methylpentan-2-one to the desired amino alcohol. libretexts.org However, due to its higher reactivity, it requires anhydrous conditions and careful handling.

Biocatalysis offers a green and highly selective alternative for the synthesis of chiral molecules. acs.org The enzymatic reduction of α-hydroxy ketones or α-amino ketones can provide access to enantiomerically pure vicinal amino alcohols. acs.orgresearchgate.net

Ketoreductases (KREDs) are a class of enzymes that catalyze the stereoselective reduction of ketones to alcohols, utilizing a cofactor such as NADPH. rsc.orggoogle.com A suitable ketoreductase could be employed for the asymmetric reduction of 1-amino-3-methylpentan-2-one to produce a specific stereoisomer of this compound. The choice of enzyme is crucial and often requires screening a library of KREDs to find one with high activity and selectivity for the specific substrate.

Amine dehydrogenases (AmDHs) can be used in the reductive amination of α-hydroxy ketones. acs.org This approach would involve the enzymatic conversion of 1-hydroxy-3-methylpentan-2-one (B15262916) with an amine source, such as ammonia (B1221849), to directly yield this compound. Engineered AmDHs have shown high conversion rates and excellent enantioselectivity in the synthesis of other vicinal amino alcohols. acs.org

| Precursor | Enzyme Class | Transformation | Product |

| 1-Amino-3-methylpentan-2-one | Ketoreductase (KRED) | Asymmetric Reduction | Enantiopure this compound |

| 1-Hydroxy-3-methylpentan-2-one | Amine Dehydrogenase (AmDH) | Reductive Amination | Enantiopure this compound |

Construction of the Amino Alcohol Moiety

Instead of starting with a pre-formed amino ketone, the amino alcohol functionality can be constructed through amination of a suitable alcohol precursor or by building the carbon skeleton and then introducing the functional groups.

A plausible route to this compound is through the amination of a derivative of 3-methyl-2-pentanol (B47427). This can be achieved by first converting the hydroxyl group into a good leaving group, such as a tosylate or a halide, followed by nucleophilic substitution with an amine source.

For instance, 3-methyl-2-pentanol can be reacted with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine (B92270) to form the corresponding tosylate. This tosylate can then be treated with ammonia or a protected amine equivalent in a nucleophilic substitution reaction to introduce the amino group. A subsequent deprotection step, if necessary, would yield the target amino alcohol. However, this approach may lead to a mixture of products due to competing elimination reactions and potential rearrangements.

A more controlled method for the synthesis of primary amines is the Gabriel Synthesis . wikipedia.orgmasterorganicchemistry.comthermofisher.comlibretexts.org This method involves the N-alkylation of potassium phthalimide (B116566) with an alkyl halide. wikipedia.org In this context, 1-bromo-3-methylpentan-2-ol could be used as the alkylating agent. The resulting N-alkylphthalimide is then cleaved, typically with hydrazine (B178648) (Ing-Manske procedure), to release the primary amine. wikipedia.orgthermofisher.com This method avoids the overalkylation often seen with direct amination using ammonia. masterorganicchemistry.com

| Starting Material | Key Steps | Intermediate | Product |

| 1-Bromo-3-methylpentan-2-ol | 1. Reaction with Potassium Phthalimide | N-(3-methyl-2-hydroxypentyl)phthalimide | This compound |

| 2. Hydrazinolysis |

An alternative strategy involves the alkylation of a protected amino acid or a similar nitrogen-containing nucleophile, followed by reduction. For example, the enolate of a protected glycine (B1666218) derivative could be alkylated with a suitable electrophile to introduce the 3-methylpentyl fragment. Subsequent reduction of the carbonyl group of the amino acid would then yield the desired amino alcohol.

This approach offers good control over the stereochemistry at the carbon bearing the amino group if a chiral amino acid is used as the starting material. However, controlling the stereochemistry at the newly formed hydroxyl-bearing carbon can be challenging and may require diastereoselective reduction methods.

Enantioselective and Diastereoselective Synthesis

Asymmetric hydrogenation is a powerful method for the enantioselective synthesis of chiral alcohols from prochiral ketones. In the context of this compound, this strategy involves the stereoselective reduction of the corresponding α-amino ketone, 1-amino-3-methylpentan-2-one. This transformation is typically achieved using transition metal catalysts, such as Ruthenium (Ru), Rhodium (Rh), or Cobalt (Co), complexed with chiral ligands. nih.govnih.gov

The mechanism relies on the formation of a chiral catalyst-substrate complex. The chiral ligand creates a sterically and electronically differentiated environment around the metal center, forcing the substrate (the α-amino ketone) to coordinate in a preferred orientation. The amino group of the substrate often plays a crucial role, acting as a coordinating group that helps lock the substrate into a specific conformation for hydrogenation. nih.gov Hydrogen is then delivered to one face of the carbonyl group, leading to the formation of one enantiomer of the alcohol in excess.

Ruthenium and Rhodium complexes with chiral phosphine (B1218219) ligands are well-established for this purpose. nih.govresearchgate.net More recently, cobalt-based systems have emerged as an efficient alternative, capable of affording chiral vicinal amino alcohols in high yields and excellent enantioselectivities (up to 99% ee) in short reaction times. nih.gov The choice of metal, ligand, and reaction conditions is critical for achieving high stereoselectivity.

| Catalyst System | Chiral Ligand Type | Substrate | Key Findings |

| Ruthenium (II) | Amino alcohol or Monotosylated diamine derivatives | Aromatic Ketones | High asymmetric induction, with some ligands providing the highest reported for this application. rsc.org |

| Rhodium (I) | Electron-donating phosphine ligands | Unprotected α-amino ketones | Effective for producing various 1,2-amino alcohols with good yields and enantioselectivities. nih.govresearchgate.net |

| Cobalt (II) | Chiral Phosphine Ligands | α-Primary Amino Ketones | High efficiency and enantioselectivity (up to 99% ee); reaction assisted by NH₂ coordination. nih.gov |

| Iridium (I) | Chiral Tridentate P,N,N-ligands | α-Secondary Amino Ketones | Excellent performance in the asymmetric hydrogenation of ketone intermediates. researchgate.net |

This approach, often referred to as a "chiral pool" synthesis, utilizes a readily available, enantiomerically pure starting material that already contains the required stereocenters. The natural proteinogenic amino acid L-isoleucine, which has the IUPAC name (2S,3S)-2-amino-3-methylpentanoic acid, is the ideal precursor for the synthesis of (2S,3S)-1-amino-3-methylpentan-2-ol, also known as L-isoleucinol. nih.govnih.govsigmaaldrich.com

The synthesis is a direct transformation involving the reduction of the carboxylic acid functional group of L-isoleucine to a primary alcohol. This method is highly efficient and stereospecific because the two chiral centers (at C2 and C3) are preserved during the reduction, directly yielding the desired (2S,3S) diastereomer. nih.gov The key challenge is to select a reducing agent that chemoselectively reduces the carboxylic acid without affecting other parts of the molecule or causing racemization. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃) complexes are commonly employed for this transformation.

| Reducing Agent | Precursor | Product | Key Features |

| Lithium Aluminum Hydride (LiAlH₄) | L-Isoleucine | L-Isoleucinol | A powerful, non-selective reducing agent effective for converting carboxylic acids to alcohols. |

| Borane (BH₃) complexes (e.g., BH₃·THF) | L-Isoleucine | L-Isoleucinol | A chemoselective reagent that readily reduces carboxylic acids while being less reactive towards other functional groups. |

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. researchgate.net Enzymes operate under mild conditions and can exhibit exceptional levels of enantio- and regioselectivity. For the synthesis of this compound, several enzymatic strategies are viable.

One primary biocatalytic route is the asymmetric reduction of the precursor ketone, 1-amino-3-methylpentan-2-one, using ketoreductases (KREDs). researchgate.net These enzymes, often requiring a cofactor such as NADPH, can deliver a hydride to a specific face of the carbonyl group with high fidelity, producing the chiral alcohol with excellent enantiomeric excess. researchgate.netmdpi.com Dynamic kinetic resolution (DKR) processes can be employed where a KRED is combined with a catalyst that racemizes the starting α-amino ketone, allowing for the theoretical conversion of the entire racemic starting material into a single stereoisomer of the product. researchgate.net

Another powerful class of enzymes are transaminases (ATAs), which can install an amino group onto a ketone substrate stereoselectively. researchgate.net While not directly producing the amino alcohol, they can be used to synthesize the chiral α-amino ketone precursor from a diketone or a hydroxy ketone. Imine reductases (IREDs) are also relevant, as they can stereoselectively reduce a C=N double bond, providing a pathway to chiral amines. nih.gov

The synthesis of chiral amino alcohols can also be approached via cyanohydrin intermediates. While not specifically detailed for this compound in the provided sources, a general biocatalytic strategy involves the enantioselective addition of cyanide to an aldehyde (catalyzed by an oxynitrilase) to form a chiral cyanohydrin. Subsequent chemical or enzymatic reduction of both the nitrile and hydroxyl-proximal groups can lead to the desired amino alcohol structure.

| Enzyme Class | Reaction Type | Substrate Example | Product | Key Advantage |

| Ketoreductase (KRED) | Asymmetric Reduction | α-Amino Ketone | Chiral 1,2-Amino Alcohol | High enantio- and diastereoselectivity for C=O reduction. researchgate.net |

| Transaminase (ATA) | Reductive Amination | Ketone | Chiral Amine | Powerful for creating chiral amino centers from prochiral ketones. researchgate.net |

| Imine Reductase (IRED) | Imine Reduction | Imine | Chiral Amine | Stereoselective reduction of C=N bonds. nih.gov |

| Oxynitrilase (HNL) | Hydrocyanation | Aldehyde | Chiral Cyanohydrin | Creates a key intermediate for subsequent conversion to amino alcohols. |

Organocatalysis utilizes small, metal-free organic molecules to catalyze asymmetric transformations, offering advantages in terms of cost, stability, and lower toxicity compared to metal catalysts. wikipedia.org For the synthesis of chiral 1,2-amino alcohols, several organocatalytic methods have been developed, primarily focusing on the asymmetric reduction of α-amino ketones or related precursors.

One prominent strategy is asymmetric transfer hydrogenation. rsc.org In this approach, a chiral Brønsted acid, such as a chiral phosphoric acid (CPA), activates the imine or ketone substrate by protonation. A hydride donor, typically a Hantzsch ester, then delivers a hydride to the activated substrate. The chiral catalyst forms a hydrogen-bonded complex with the substrate, creating a chiral environment that directs the hydride attack to one face of the molecule, thereby inducing enantioselectivity. rsc.orgacs.org This method has proven effective for the reduction of α-imino esters to α-amino esters with excellent yields and enantioselectivities (94–99% ee). rsc.org

Another class of organocatalysts includes bifunctional thiourea-amine catalysts. nih.gov These catalysts can activate both the ketone and the reducing agent (e.g., catecholborane) simultaneously. The thiourea (B124793) moiety activates the carbonyl group through hydrogen bonding, while the amine group complexes with the borane reagent, leading to a stereochemically biased delivery of the hydride. nih.gov

| Organocatalyst Type | Reductant | Substrate Type | Mechanism of Action |

| Chiral Phosphoric Acid (CPA) | Hantzsch Ester | α-Imino Esters / Ketimines | Brønsted acid catalysis; activation of the C=N bond via protonation within a chiral environment. rsc.orgacs.org |

| Bifunctional Thiourea-Amine | Catecholborane | Prochiral Ketones | Dual activation: thiourea activates the carbonyl via H-bonding while the amine complexes the borane reductant. nih.gov |

| Primary Amine Amino Acids | N/A (Mannich/Aldol (B89426) Reaction) | α-Hydroxyketones | Enamine catalysis; reaction proceeds through a chiral (Z)-enamine intermediate to form C-C bonds. acs.org |

The synthesis of a specific stereoisomer of this compound requires precise control over both the absolute configuration (R/S) at each of the two chiral centers and the relative stereochemistry (syn/anti) between them. Three primary strategies are employed to achieve this control. diva-portal.org

Reagent Control: In this strategy, the stereochemical outcome is determined by a chiral reagent or catalyst that is not covalently bonded to the substrate. diva-portal.org The asymmetric hydrogenation using chiral metal catalysts (Section 2.4.1) and organocatalytic transfer hydrogenation (Section 2.4.4) are prime examples. The catalyst creates a chiral pocket in which the reaction occurs, favoring the formation of one stereoisomer over others. By simply choosing the appropriate enantiomer of the catalyst's ligand, it is often possible to produce either enantiomer of the product. nih.gov

Auxiliary Control: This strategy involves temporarily attaching a chiral molecule, known as a chiral auxiliary, to the substrate. diva-portal.org The auxiliary directs the stereoselectivity of a reaction and is subsequently removed to yield the enantiomerically enriched product. While not explicitly detailed for this compound in the sections above, it is a general and powerful method in asymmetric synthesis for controlling stereochemistry.

These strategies can be used independently or in combination to achieve stereodivergent synthesis, which provides access to all possible stereoisomers of a molecule by carefully selecting the combination of substrate and reagent stereochemistry. nih.gov

Stereochemical Resolution and Enantiomeric Purity Assessment

Principles of Chiral Resolution for 1-Amino-3-methylpentan-2-ol

Chiral resolution of this compound, a compound with two chiral centers, involves separating its enantiomeric pairs. The fundamental principle behind most resolution techniques is the conversion of the enantiomeric mixture into a pair of diastereomers. Unlike enantiomers, which have identical physical properties in an achiral environment, diastereomers possess distinct physical characteristics such as solubility, melting point, and boiling point. This difference allows for their separation by conventional physical methods. Once separated, the individual diastereomers can be converted back to the pure enantiomers of this compound.

Diastereoisomeric Salt Formation and Fractional Crystallization

A widely employed and effective method for the resolution of racemic amines and amino alcohols like this compound is through the formation of diastereomeric salts. This technique involves reacting the racemic base with an enantiomerically pure chiral acid, known as a resolving agent. The resulting products are a pair of diastereomeric salts with different solubilities.

The choice of the resolving agent is critical for successful separation and is often determined empirically. For amino alcohols, common resolving agents include chiral carboxylic acids such as tartaric acid, mandelic acid, and camphorsulfonic acid. The reaction between racemic this compound and a single enantiomer of a chiral acid yields two diastereomeric salts: (+)-1-Amino-3-methylpentan-2-ol-(+)-acid and (-)-1-Amino-3-methylpentan-2-ol-(+)-acid.

Due to their different crystal lattice energies and solvation properties, these diastereomeric salts exhibit varying solubilities in a given solvent. Through a process called fractional crystallization, the less soluble diastereomer will crystallize out of the solution first, leaving the more soluble diastereomer in the mother liquor. The crystallized salt can then be isolated by filtration. Subsequent treatment of the separated diastereomeric salt with a base regenerates the optically pure enantiomer of this compound and the resolving agent, which can often be recovered and reused. The enantiomeric purity of the resolved amino alcohol is typically assessed using techniques like chiral chromatography or polarimetry.

| Resolving Agent Type | Examples | Suitability for this compound |

| Chiral Carboxylic Acids | Tartaric Acid, Mandelic Acid, Camphorsulfonic Acid | High, due to the basic nature of the amino group. |

| Chiral Sulfonic Acids | Camphorsulfonic Acid | Potentially suitable. |

Preferential Crystallization Techniques

Preferential crystallization, also known as resolution by entrainment, is a method that can be applied to racemic mixtures that crystallize as a conglomerate—a physical mixture of separate crystals of the two enantiomers. This technique avoids the need for a chiral resolving agent.

The process involves creating a supersaturated solution of the racemic this compound and then seeding it with a crystal of one of the pure enantiomers. This seed crystal induces the crystallization of the same enantiomer from the solution, while the other enantiomer remains in the mother liquor. The success of this method hinges on the careful control of crystallization conditions such as temperature, solvent, and degree of supersaturation to prevent the spontaneous crystallization of the undesired enantiomer. While potentially more economical than diastereomeric salt formation, its applicability is limited to the relatively small number of racemic compounds that form conglomerates.

Chromatographic Methods for Enantiomeric Separation and Purity Determination

Chromatographic techniques are powerful tools for both the analytical determination of enantiomeric purity and the preparative separation of enantiomers of this compound. These methods rely on the differential interaction of the enantiomers with a chiral stationary phase (CSP).

High-Performance Liquid Chromatography (HPLC) is a widely used method for enantioseparation. Chiral HPLC columns contain a CSP that creates a chiral environment. When the racemic mixture of this compound is passed through the column, one enantiomer interacts more strongly with the CSP and is retained longer, resulting in its elution from the column after the other enantiomer. The choice of CSP is crucial and often involves polysaccharide-based phases (e.g., Chiralpak®) or protein-based phases. The mobile phase composition is also optimized to achieve the best separation.

Gas Chromatography (GC) can also be used for the enantiomeric analysis of volatile derivatives of this compound. The amino and hydroxyl groups are typically derivatized to increase volatility and improve chromatographic performance. Chiral capillary columns coated with a chiral stationary phase, often cyclodextrin (B1172386) derivatives, are employed to achieve separation of the enantiomeric derivatives.

These chromatographic methods are highly sensitive and can be used to determine enantiomeric excess (ee) with high accuracy.

| Chromatographic Method | Chiral Stationary Phase (CSP) Examples | Derivatization | Application |

| HPLC | Polysaccharide-based (e.g., Chiralpak®), Protein-based | Often not required | Analytical and Preparative Separation |

| GC | Cyclodextrin derivatives | Required (e.g., acylation, silylation) | Analytical Purity Determination |

Spectroscopic Techniques for Stereochemical Elucidation

Spectroscopic methods are indispensable for confirming the absolute configuration and assessing the enantiomeric purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy in the presence of chiral shift reagents or chiral solvating agents can be used to distinguish between enantiomers. These chiral auxiliaries form transient diastereomeric complexes with the enantiomers of this compound, leading to different chemical shifts in the NMR spectrum for the corresponding protons or carbons of the two enantiomers. The integration of the distinct signals allows for the quantification of the enantiomeric ratio.

Vibrational Circular Dichroism (VCD) is a powerful technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. The resulting VCD spectrum is highly sensitive to the absolute configuration of the molecule. By comparing the experimental VCD spectrum of an enantiomer of this compound with a spectrum predicted by quantum chemical calculations, its absolute stereochemistry can be unambiguously determined.

Chemical Reactivity and Functional Group Transformations

Functional Group Transformations of the Amino Moiety

The primary amino group (-NH₂) is a nucleophilic center and a base, making it susceptible to a wide range of reactions common to aliphatic amines. cymitquimica.comacs.org These transformations allow for the synthesis of a diverse array of derivatives with modified nitrogen substituents.

The primary amine of 1-Amino-3-methylpentan-2-ol can be converted into secondary and tertiary amines through N-alkylation. Traditional methods involve the reaction with alkyl halides, where the amine acts as a nucleophile. However, this method can sometimes lead to over-alkylation, producing quaternary ammonium (B1175870) salts. acs.org

A more controlled approach is reductive amination. This one-pot reaction typically involves treating the amino alcohol with an aldehyde or ketone in the presence of a reducing agent. For instance, reaction with a ketone under reductive conditions can yield a secondary amine. researchgate.net The synthesis of more complex tertiary amines can also be achieved through similar strategies. researchgate.netorganic-chemistry.org The choice of reagents and reaction conditions is crucial for achieving high selectivity for mono- or di-alkylation. organic-chemistry.org

| Reactant | Reagent(s) | Product Type | General Method |

|---|---|---|---|

| This compound | Alkyl Halide (e.g., CH₃I) | Secondary/Tertiary Amine | Direct Alkylation |

| This compound | Aldehyde/Ketone, Reducing Agent (e.g., NaBH₃CN) | Secondary/Tertiary Amine | Reductive Amination |

| This compound | Alcohol, Catalyst (e.g., Ru or Ir complex) | Secondary/Tertiary Amine | Catalytic N-Alkylation |

The nucleophilic amino group readily reacts with carboxylic acid derivatives, such as acyl chlorides or acid anhydrides, in acylation reactions to form stable amide bonds. organic-chemistry.orglumenlearning.com This reaction is fundamental in peptide synthesis and for introducing acyl groups to modify the compound's properties. lumenlearning.com The reaction is typically carried out in the presence of a base to neutralize the acidic byproduct (e.g., HCl). The resulting N-acylated products, amides, are significantly less basic than the parent amine. nzic.org.nz The amine group of related compounds is known to undergo acylation, which enables the synthesis of various inhibitors and modulators for pharmaceutical research.

| Acylating Agent | Product | Reaction Type |

|---|---|---|

| Acetyl Chloride | N-(1-hydroxy-3-methylpentan-2-yl)acetamide | Acylation |

| Benzoic Anhydride | N-(1-hydroxy-3-methylpentan-2-yl)benzamide | Acylation |

| Carboxylic Acid + Coupling Agent (e.g., HBTU) | N-(1-hydroxy-3-methylpentan-2-yl)amide | Amidation |

Reacting this compound with sulfonyl chlorides (e.g., toluenesulfonyl chloride or methanesulfonyl chloride) in the presence of a base leads to the formation of a sulfonamide. mdpi.com Sulfonamides are important functional groups in medicinal chemistry. Research has documented the synthesis of N-((2S,3R)-1-Hydroxy-3-methylpentan-2-yl)-2-nitrobenzenesulfonamide, a sulfonamide derivative of a stereoisomer of the title compound, confirming this reactivity pathway. nih.gov This transformation highlights the utility of the amino group as a handle for introducing sulfonyl moieties. targetmol.com

Reactions Involving the Hydroxyl Group

The secondary hydroxyl group (-OH) in this compound exhibits reactivity typical of alcohols. It can be oxidized or participate in elimination reactions. smolecule.comsmolecule.com

Oxidation of the secondary alcohol, using common oxidizing agents like chromium trioxide or potassium permanganate, would yield the corresponding ketone, 1-Amino-3-methylpentan-2-one. smolecule.comnih.gov Stronger oxidation conditions could potentially cleave the carbon-carbon bond.

Under acidic conditions, the hydroxyl group can be protonated, forming a good leaving group (water). Subsequent elimination can lead to the formation of an alkene. masterorganicchemistry.com The regioselectivity of this elimination would be influenced by the stability of the resulting double bond.

Comparative Reactivity Studies with Related Amino Alcohols

The reactivity of this compound can be contextualized by comparing it with other amino alcohols. Its structural features, particularly the branched alkyl chain, distinguish it from simpler analogues like ethanolamine (B43304) or linear amino alcohols. ontosight.aismolecule.com

The methyl group at the C-3 position, adjacent to the carbon bearing the hydroxyl group and beta to the carbon bearing the amino group, exerts significant steric hindrance. rsc.org This bulkiness can affect both the kinetics and selectivity of reactions at both functional centers.

Kinetics: Steric hindrance generally decreases the rate of reaction by impeding the approach of reagents to the reactive center. researchgate.net For instance, the N-alkylation or acylation of this compound would be expected to proceed more slowly than the same reaction with a linear amino alcohol like 1-aminopentan-2-ol. The bulky environment around the nitrogen and oxygen atoms creates a higher energy barrier for the transition state. rsc.orgresearchgate.net

Selectivity: While often reducing reaction rates, steric hindrance can enhance selectivity. In N-alkylation, the bulky nature of the substituents can disfavor dialkylation, leading to a higher yield of the monoalkylated product. organic-chemistry.org This effect is valuable in synthetic chemistry where precise control over the degree of substitution is required.

| Compound | Structural Feature | Expected Reaction Rate (vs. Linear Analogue) | Key Influence |

|---|---|---|---|

| This compound | Branched (Methyl group at C-3) | Slower | Steric hindrance from the methyl group impedes access to both -NH₂ and -OH groups. rsc.orgresearchgate.net |

| 1-Aminopentan-2-ol | Linear | Faster | Less steric crowding allows for easier access of reagents to functional groups. |

| 2-Amino-2-methyl-1-propanol (B13486) | Branched (Amino on tertiary carbon) | Slower | Significant steric hindrance around the amino group reduces its nucleophilicity and reaction rate. researchgate.net |

Role of Hydrogen Bonding in Reactivity

The chemical reactivity of this compound is significantly influenced by the presence of both an amino (-NH₂) and a hydroxyl (-OH) group. These functional groups impart the ability to engage in hydrogen bonding, which plays a crucial role in its molecular interactions and subsequent chemical behavior. The molecule can act as both a hydrogen bond donor and an acceptor, a property that governs its solubility, molecular conformation, and interactions with other reagents.

The oxygen atom of the hydroxyl group and the nitrogen atom of theamino group serve as hydrogen bond acceptor sites, while the hydrogen atoms of both the -OH and -NH₂ groups act as hydrogen bond donor sites. nih.gov This dual capability allows for the formation of complex hydrogen-bonding networks.

Intramolecular and Intermolecular Hydrogen Bonding

The proximity of the amino and hydroxyl groups on the carbon backbone allows for the possibility of intramolecular hydrogen bonding. This interaction, where a hydrogen bond forms between the -OH and -NH₂ groups within the same molecule, can lead to the formation of a stable, cyclic-like conformation. Such a conformation can influence the molecule's reactivity by altering the steric accessibility and the electron density of the functional groups.

More commonly, this compound participates in extensive intermolecular hydrogen bonding with other molecules of its kind or with solvent molecules. In the solid state, amino alcohols are known to form two-dimensional (2D) or three-dimensional (3D) supramolecular networks through a web of hydrogen bonds. mdpi.com This self-association can affect reaction kinetics by altering the effective concentration of the reactive species. For instance, the nucleophilicity of the nitrogen or oxygen atoms can be modulated when they are involved in a hydrogen-bonding network.

Influence on Solubility and Reagent Interaction

The ability to form hydrogen bonds with polar solvents, such as water or ethanol (B145695), is responsible for the compound's solubility in these media. ontosight.ai This solubility is critical for reactions that occur in polar protic solutions, as it ensures the compound is available to interact with other reactants.

Furthermore, in a reaction mechanism, hydrogen bonding can play a direct role. For example, when acting as a nucleophile, the amino or hydroxyl group's reactivity can be influenced by hydrogen bonding to the solvent or other species. In catalytic processes, the ability of this compound to form specific hydrogen bonds with the active site of a catalyst or enzyme is fundamental to its binding and subsequent transformation. This interaction properly orients the molecule for a reaction to occur.

The table below summarizes the key hydrogen bonding characteristics of the molecule based on computed data.

Table 1: Hydrogen Bonding Properties of this compound

| Property | Value | Source |

|---|---|---|

| Hydrogen Bond Donor Count | 2 | PubChem nih.gov |

| Hydrogen Bond Acceptor Count | 2 | PubChem nih.gov |

| Primary Donor Groups | -OH, -NH₂ | N/A |

The following table outlines the types of hydrogen bonds the compound can form and their potential effects on its chemical reactivity.

Table 2: Influence of Hydrogen Bonding on Reactivity

| Type of Hydrogen Bond | Description | Potential Effects on Reactivity |

|---|---|---|

| Intramolecular | Between the -OH and -NH₂ groups of the same molecule. | - Stabilizes specific molecular conformations.- May decrease reactivity by sterically hindering or electronically deactivating functional groups. |

| Intermolecular (Self-Association) | Between two or more molecules of this compound. | - Can lead to the formation of dimers or larger aggregates.- May alter the nucleophilicity of the N and O atoms.- Affects bulk properties like boiling point and viscosity. |

| Intermolecular (With Solvent) | Between the compound and polar solvent molecules (e.g., water, ethanol). | - Governs solubility in polar protic solvents. ontosight.ai- Can stabilize transition states or reactive intermediates in a reaction. |

| Intermolecular (With Reagents/Catalysts) | Between the compound and another reactant, catalyst, or enzyme. | - Facilitates binding to catalyst or enzyme active sites. - Orients the molecule for specific chemical transformations. |

Biological Interactions and Mechanistic Investigation of 1 Amino 3 Methylpentan 2 Ol

Molecular Recognition and Binding Studies

The ability of 1-Amino-3-methylpentan-2-ol to be recognized and bind to biological molecules is fundamental to its activity. This recognition is governed by its functional groups—the primary amine and the hydroxyl group—and its distinct branched-chain structure.

An enzyme's active site is the specific region where a substrate binds and a chemical reaction occurs. wikipedia.org The structure of this compound makes it a candidate for interaction with several types of enzymes, particularly those involved in its biosynthesis.

Research into engineered biosynthetic platforms has shown that branched-chain amino alcohols can be synthesized through pathways involving polyketide synthases (PKS) and transaminases (TAs). dtu.dkbiorxiv.org In this process, a PKS module builds the carbon backbone, which is then reductively cleaved by a thioester reductase (TR) to produce an aldehyde. dtu.dk This aldehyde intermediate then serves as a substrate for a transaminase enzyme. The aldehyde binds within the active site of the transaminase, which catalyzes the conversion of the aldehyde group to a primary amine, yielding the final amino alcohol product. dtu.dkbiorxiv.org The aminomethyl and hydroxyl groups of the resulting compound can form hydrogen bonds and electrostatic interactions within active sites, which can modulate enzyme activity.

While specific binding affinity data such as Kᵢ or IC₅₀ values for this compound are not extensively documented in the available literature, the chemical class of amino alcohols is known for its ability to act as ligands for various receptors. For instance, similar compounds can bind to G-protein coupled receptors (GPCRs), which are crucial for mediating a wide range of physiological responses. The interaction between a ligand and a receptor is highly specific, determined by the precise arrangement of amino acids in the receptor's binding pocket. wikipedia.org The binding of a ligand like an amino alcohol can induce conformational changes in the receptor, initiating downstream cellular signaling cascades.

Influence on Metabolic Pathways and Cellular Processes

This compound is connected to fundamental metabolic pathways through its biosynthesis, which relies on precursors from primary metabolism.

While not directly incorporated into proteins via the ribosomal machinery, this compound is the product of a sophisticated biosynthetic pathway that utilizes building blocks from central metabolism. biorxiv.org Engineered modular polyketide synthase (PKS) platforms can be programmed to produce a variety of medium- and branched-chain amino alcohols. biorxiv.org

The synthesis initiates with starter units like acetyl-CoA and involves extension modules that utilize substrates such as methylmalonyl-CoA to create the branched structure characteristic of this compound. biorxiv.org The pathway culminates in the transamination of an aldehyde intermediate, a process that links amino acid metabolism with polyketide synthesis. dtu.dk This innovative biosynthetic route demonstrates how primary metabolites are channeled into the production of specialized amino alcohols.

The table below outlines the production of various branched-chain amino alcohols using an engineered PKS-TR-TA biosynthetic platform.

| Host Strain Configuration | Primary Product | Product Concentration (mg/L) |

| S. albus RimM0M1(RimM7 AT)-TR2 + TA1 + FkbS | 4-amino-3-methylbutan-2-ol | 21.6 |

| S. albus RimM0M1(RimM7 AT)-TR2 + TA1 + FkbS | 1-amino-2-methylpentan-3-ol | Data not quantified |

| S. albus RimM0M1(RimM7 AT)-TR2 + TA1 + FkbS | 1-amino-2-methylhexan-3-ol | Data not quantified |

| S. albus QD98 (with L-valine supplementation) | 1-aminohexan-3-ol | 364.4 |

Data sourced from a study on engineered polyketide-based biosynthetic platforms. dtu.dk

The biosynthesis of this compound is intrinsically linked to lipid metabolism through its reliance on CoA-activated precursors. biorxiv.org The starter and extender units for the polyketide synthase machinery, such as acetyl-CoA and malonyl-CoA, are central intermediates in fatty acid synthesis and degradation. Therefore, the rate of this compound production can be directly influenced by the metabolic flux through these lipid-related pathways.

Furthermore, studies on the fermentation of structurally similar compounds have shown that the availability of lipids in the cellular environment can significantly impact the final concentration of metabolic products. researchgate.net For example, in certain yeast strains, initial lipid concentrations positively influence the final levels of key aroma compounds like 3-mercaptohexan-1-ol (3MH) and 4-methyl-4-mercaptopentan-2-one. researchgate.net This suggests that the cellular lipid state can modulate the enzymatic activities and precursor availability required for the synthesis of complex molecules, a principle that could extend to the biosynthesis of this compound.

Neurochemical System Modulation

The potential interaction of this compound with the nervous system is an area of emerging interest. While direct studies on this specific compound are limited, research on its isomers and structurally related molecules provides some insight.

(2S,3S)-2-Amino-3-methylpentan-1-ol, an isomer of the subject compound, is a derivative of the essential amino acid isoleucine and is suggested to have the potential to influence neurotransmitter systems, possibly enhancing alertness and cognitive functions. Additionally, preliminary research on another related amino alcohol, 3-(Aminomethyl)-3-methylpentan-2-ol, indicates it may possess neuroprotective effects. These findings for analogous compounds suggest that this compound could be a candidate for investigation into its potential neurochemical effects, although direct evidence is not yet available.

Interaction with Neurotransmitter Receptors

The structural characteristics of amino alcohols, such as this compound, suggest a potential for interaction with neurotransmitter systems. smolecule.com While direct binding studies on this compound are not extensively detailed in the available literature, the activities of structurally similar compounds provide a framework for understanding its potential targets.

Amino alcohols can act as ligands for specific receptors, including G-protein coupled receptors (GPCRs), which are crucial in mediating a wide range of physiological responses. frontiersin.org For instance, related compounds like 4-amino-2-methylpentan-2-ol (B8783591) hydrochloride have been noted to act as stimulants, potentially through binding to adrenergic receptors and increasing levels of neurotransmitters such as norepinephrine (B1679862) and dopamine. evitachem.com This suggests that this compound might also exhibit affinity for receptors within the central and peripheral nervous systems. The presence of both an amino group and a hydroxyl group allows for various types of chemical interactions, including hydrogen bonding, which are critical for receptor-ligand binding.

Research on similar molecules, such as 2-[(3-Methylpentan-2-yl)amino]butan-1-ol, emphasizes that the ability to form hydrogen bonds and engage in other molecular interactions can lead to significant biological activity, making them candidates for pharmacological investigation. smolecule.com These interactions with enzymes and receptors are key to modulating their function. smolecule.comsmolecule.com

Exploration of Neurotransmitter Mimicry

The concept of neurotransmitter mimicry is central to the potential neurological effects of this compound. Amino alcohols are recognized for their structural resemblances to endogenous neurotransmitters or their precursors, which may allow them to influence neurotransmitter systems. ontosight.aismolecule.com

The molecule this compound (C6H15NO) possesses a primary amino group (-NH2) and a hydroxyl group (-OH) attached to a pentane (B18724) backbone. nih.gov This structure shares features with key biogenic amines, such as the catecholamines (dopamine, norepinephrine, epinephrine), which also feature an amino group and hydroxyl groups. This structural analogy may permit this compound to interact with the same receptors or transport systems as these neurotransmitters.

Table 1: Structural Comparison of this compound and Key Neurotransmitters

| Compound | Chemical Formula | Key Functional Groups | Structural Characteristic |

|---|---|---|---|

| This compound | C6H15NO | Amino (-NH2), Hydroxyl (-OH) | Aliphatic amino alcohol |

| Norepinephrine | C8H11NO3 | Amine (-NH2), Catechol (two hydroxyls on a benzene (B151609) ring) | Catecholamine |

| Dopamine | C8H11NO2 | Amine (-NH2), Catechol (two hydroxyls on a benzene ring) | Catecholamine |

The potential for neurotransmitter modulation is a recurring theme in the study of amino alcohols. smolecule.com Compounds with similar functionalities are investigated for their effects on mood and cognitive functions, attributed to their amine group's ability to interact with neurological pathways. smolecule.com

Immunological and Inflammatory Pathway Interventions

Beyond its potential neurological effects, evidence from related compounds suggests that this compound may also interact with the immune system, particularly in modulating inflammatory responses and exhibiting antimicrobial properties.

Engagement with Toll-like Receptors and Downstream Signaling

Toll-like receptors (TLRs) are a class of proteins that play a pivotal role in the innate immune system. Research on (2S,3S)-2-Amino-3-methylpentan-1-ol hydrochloride, a structurally related amino alcohol, indicates that it may modulate inflammatory responses through interaction with TLRs. This interaction has potential therapeutic implications for conditions involving inflammation. While this specific finding pertains to a closely related isomer, it highlights a plausible mechanism of action for this compound, given their structural similarities. The engagement with TLRs can trigger downstream signaling cascades that regulate the production of cytokines and other inflammatory mediators.

Mechanistic Basis for Antimicrobial Activities

Several amino alcohols have demonstrated antimicrobial properties. smolecule.com For example, 3-Amino-3-methyl-2-butanol has shown potential as an antimicrobial agent. Similarly, compounds like (3r,4s)-4-Amino-3-methylpentan-1-ol hydrochloride are being explored for their effectiveness against various pathogens. smolecule.com

The mechanistic basis for these antimicrobial activities is likely multifaceted. The amphiphilic nature of amino alcohols, resulting from the hydrophilic amino and hydroxyl groups and the lipophilic alkyl backbone, could allow them to interfere with microbial cell membranes. This interference can disrupt membrane integrity, leading to leakage of cellular contents and cell death. Furthermore, these compounds might inhibit essential microbial enzymes or interfere with metabolic pathways, contributing to their antimicrobial effect. Studies on various plant extracts containing amino alcohols and other compounds have shown significant antibacterial activity against pathogens like Pseudomonas aeruginosa. hu.edu.jo

Table 2: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 2-[(3-Methylpentan-2-yl)amino]butan-1-ol |

| (2S,3S)-2-Amino-3-methylpentan-1-ol hydrochloride |

| (3r,4s)-4-Amino-3-methylpentan-1-ol hydrochloride |

| 3-Amino-3-methyl-2-butanol |

| 4-amino-2-methylpentan-2-ol hydrochloride |

| Dopamine |

| Epinephrine |

| Norepinephrine |

Advanced Research Applications and Synthetic Utility

Applications in Organic Synthesis as a Chiral Building Block

The presence of two chiral centers and functional groups that can participate in a variety of reactions makes 1-amino-3-methylpentan-2-ol and its structural analogs valuable in asymmetric synthesis.

Synthesis of Complex Chiral Molecules and Intermediates

Chiral amino alcohols are crucial intermediates in the synthesis of complex, biologically active molecules. google.comnih.gov While specific examples detailing the use of this compound are not extensively documented in publicly available research, the broader class of 1-amino-alkan-2-ol compounds is utilized in the preparation of pharmaceuticals and other specialty chemicals. cymitquimica.comgoogle.com The synthesis of such compounds often involves stereoselective methods to obtain the desired enantiomer, which can then be used to build more complex chiral structures. google.com For instance, related amino alcohols serve as precursors in the synthesis of various therapeutic agents. ontosight.ai

Design and Preparation of Chiral Ligands and Catalysts

The amino and hydroxyl groups in this compound make it a candidate for the development of chiral ligands for asymmetric catalysis. These functional groups can coordinate with metal centers, creating a chiral environment that can influence the stereochemical outcome of a chemical reaction. acs.org While specific research on ligands derived from this compound is limited, the general strategy of using chiral amino alcohols to create catalysts for reactions like asymmetric reduction or addition is a well-established concept in organic synthesis.

Role in Biochemical Research as a Probe or Reagent

The structural features of this compound and similar compounds allow for their use in studying biological systems.

Investigation of Enzyme Reaction Mechanisms

Amino alcohols can act as substrates or inhibitors for various enzymes, making them useful tools for studying enzyme kinetics and reaction mechanisms. smolecule.comsmolecule.com For example, amine dehydrogenases are enzymes that catalyze the reversible oxidative deamination of a wide range of amines and amino alcohols. uniprot.org Studying the interaction of these enzymes with specific amino alcohols can provide insights into their substrate specificity and catalytic processes.

Elucidation of Protein-Ligand Interaction Dynamics

The interactions between small molecules and proteins are fundamental to many biological processes. Compounds like this compound, with their ability to form hydrogen bonds and other non-covalent interactions, can be used to probe the binding sites of proteins. While direct studies on this compound are not prominent, research on similar molecules helps in understanding the structural requirements for protein-ligand recognition.

Studies in Metabolic Pathways

Amino alcohols and their derivatives can be involved in or used to study various metabolic pathways. For example, the metabolism of amino acids like leucine (B10760876) can be investigated using related compounds. nih.gov The byproducts of these pathways can be influenced by the presence of specific small molecules, providing a method to study the metabolic flow and the enzymes involved. smolecule.comnih.gov

Development of Specialty Chemicals and Advanced Materials

The development of novel specialty chemicals often relies on building-block molecules that possess versatile functional groups. This compound, with its primary amine and secondary alcohol functionalities, theoretically represents such a scaffold. However, its specific applications in creating advanced materials remain a niche area of research.

Precursor in Surfactant Technologies

Amino alcohols are known precursors to various types of surfactants, where the amino and hydroxyl groups provide a hydrophilic head. smolecule.com This hydrophilic portion can be chemically modified, for example, by reacting with fatty acids or fatty acid derivatives to create amphiphilic molecules. These resulting amino-acid soaps or other derivatives can function as emulsifiers. smolecule.com

Despite this general knowledge, there is a lack of specific studies or patents detailing the synthesis and performance of surfactants derived directly from this compound. The properties of such potential surfactants, including their critical micelle concentration (CMC), surface tension reduction capabilities, and foaming stability, have not been characterized in the available literature.

Component in Lubricant Formulations

In the field of lubricants and metalworking fluids, amino alcohols are frequently used as corrosion inhibitors, pH adjusters, and neutralizing agents for acidic components. bldpharm.com Their ability to form a protective film on metal surfaces and maintain an alkaline environment helps to prolong the life of both the fluid and the machinery. smolecule.combldpharm.com For instance, compounds like 2-amino-2-methyl-1-propanol (B13486) (AMP) are widely used for these purposes. smolecule.com

However, specific data or research documenting the inclusion of this compound in lubricant or metalworking fluid formulations is not present in the surveyed literature. While it could theoretically perform a similar function due to its chemical nature, its efficacy, performance characteristics, and potential advantages over established additives have not been reported.

Intermediate in Agrochemical Synthesis

The synthesis of biologically active molecules for agriculture, such as fungicides, herbicides, and insecticides, often involves chiral building blocks and intermediates containing amino and hydroxyl groups. google.comgoogle.com These functional groups are pivotal for creating the specific molecular architecture required for interaction with biological targets in pests or plants. google.comcymitquimica.com Many agrochemicals are complex molecules built up from smaller, functionalized intermediates.

A review of the literature, however, does not yield specific examples of this compound being used as a direct intermediate in the synthesis of any commercial or developmental agrochemical. The pathways for creating modern pesticides often utilize other fluorine-containing pyridine (B92270) derivatives or complex heterocyclic compounds, with no specific synthetic routes starting from or incorporating this compound being described. cymitquimica.com

Advanced Spectroscopic and Structural Characterization of 1 Amino 3 Methylpentan 2 Ol

Vibrational Spectroscopy for Molecular Structure and Chirality

Vibrational spectroscopy, encompassing Raman and infrared (IR) spectroscopy, provides profound insights into the molecular vibrations of a compound, offering a fingerprint of its structural and chiral characteristics.

Raman Spectroscopy for Enantiomeric Discrimination

Raman spectroscopy is a powerful, non-destructive technique that measures the inelastic scattering of monochromatic light. While standard Raman spectroscopy is not inherently sensitive to chirality, specialized techniques can be employed for the discrimination of enantiomers. For 1-Amino-3-methylpentan-2-ol, which possesses chiral centers, Raman Optical Activity (ROA) would be the definitive method for distinguishing between its stereoisomers.

Research Findings: In the absence of specific experimental Raman or ROA spectra for this compound, we can predict the types of information that would be obtained. An ROA spectrum would exhibit small differences in the intensity of Raman scattering from a chiral molecule depending on whether right- or left-circularly polarized light is used. These differences, presented as a positive or negative signal, are unique for each enantiomer, providing an unambiguous distinction.

Key vibrational modes expected in the Raman spectrum of this compound would include:

C-H stretching and bending modes from the methyl, methylene, and methine groups.

C-C stretching modes of the pentane (B18724) backbone.

C-N stretching modes of the amino group.

C-O stretching and O-H bending modes of the alcohol group.

The ROA spectrum would reveal couplets (adjacent positive and negative peaks) for certain vibrational modes, the signs of which would be opposite for the different enantiomers, thus enabling their differentiation.

Advanced Infrared Spectroscopic Analysis

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. An advanced technique such as Fourier-transform infrared (FT-IR) spectroscopy would provide a high-resolution spectrum of this compound.

Detailed Research Findings: An FT-IR spectrum of this compound would display characteristic absorption bands corresponding to its functional groups. While an experimental spectrum is not available, a predictive analysis based on known functional group frequencies can be made.

| Functional Group | Vibrational Mode | **Expected Wavenumber (cm⁻¹) ** |

| O-H (Alcohol) | Stretching, hydrogen-bonded | 3200-3600 (broad) |

| N-H (Amine) | Stretching | 3300-3500 (medium, may show two bands for -NH₂) |

| C-H (Alkyl) | Stretching | 2850-2960 (strong) |

| N-H (Amine) | Bending | 1590-1650 (medium) |

| C-O (Alcohol) | Stretching | 1050-1260 (strong) |

| C-N (Amine) | Stretching | 1020-1250 (medium) |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the precise structure of an organic molecule by probing the magnetic properties of atomic nuclei.

¹H and ¹³C NMR for Connectivity and Proton Environments

¹H (proton) and ¹³C (carbon-13) NMR spectra provide detailed information about the hydrogen and carbon skeletons of this compound, respectively. The chemical shifts, signal multiplicities (splitting patterns), and integration values in ¹H NMR, along with the chemical shifts in ¹³C NMR, allow for the assignment of each atom within the molecular structure.

Detailed Research Findings: Without experimental spectra, a theoretical prediction of the ¹H and ¹³C NMR chemical shifts for this compound can be estimated based on empirical data for similar structural motifs.

Predicted ¹H NMR Data:

| Proton(s) | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

|---|---|---|

| -CH₃ (ethyl) | ~0.9 | Triplet |

| -CH₂- (ethyl) | ~1.3-1.5 | Multiplet |

| -CH₃ (on C3) | ~0.8-1.0 | Doublet |

| -CH- (C3) | ~1.4-1.7 | Multiplet |

| -CH₂- (C1, amino) | ~2.5-2.8 | Multiplet |

| -CH- (C2, alcohol) | ~3.4-3.8 | Multiplet |

Predicted ¹³C NMR Data:

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C1 (-CH₂NH₂) | ~45-55 |

| C2 (-CHOH) | ~70-80 |

| C3 (-CH(CH₃)-) | ~35-45 |

| C4 (-CH₂CH₃) | ~20-30 |

| C5 (-CH₃) | ~10-15 |

Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC) for Complete Assignment

2D NMR experiments are crucial for the unambiguous assignment of all ¹H and ¹³C signals, especially for complex molecules with overlapping signals in 1D spectra.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other (typically on adjacent carbons). For this compound, COSY would show cross-peaks connecting the protons of the ethyl group, the proton on C3 with its methyl group and the proton on C2, and the proton on C2 with the protons on C1.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton signal with the signal of the carbon atom to which it is directly attached. This would definitively link the proton and carbon assignments.

High-Resolution Mass Spectrometry for Molecular Mass and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) provides an extremely accurate measurement of the molecular mass of a compound, allowing for the determination of its elemental formula. When coupled with tandem mass spectrometry (MS/MS), it also reveals characteristic fragmentation patterns that aid in structural elucidation.

Detailed Research Findings: For this compound (C₆H₁₅NO), the expected monoisotopic mass is 117.1154 g/mol . HRMS analysis would confirm this with high precision.

In an MS/MS experiment (e.g., using collision-induced dissociation), the protonated molecule [M+H]⁺ would undergo fragmentation. While specific experimental fragmentation data is unavailable, common fragmentation pathways for amino alcohols can be predicted.

Predicted Fragmentation Data for [C₆H₁₅NO + H]⁺ (m/z 118.1232):

| Fragment m/z (Predicted) | Proposed Neutral Loss | Proposed Fragment Structure |

|---|---|---|

| 100.1126 | H₂O | Loss of the hydroxyl group |

| 88.0864 | CH₂O | Cleavage adjacent to the alcohol |

| 72.0813 | C₂H₅OH | Cleavage of the side chain |

| 44.0500 | C₄H₉OH | Cleavage yielding the aminomethyl fragment |

These predicted data provide a roadmap for the comprehensive spectroscopic and structural characterization of this compound. Experimental verification of these predictions would be necessary to provide a definitive analysis of this compound.

X-ray Crystallography for Solid-State Structure and Absolute Configuration

A comprehensive search of publicly available scientific literature and crystallographic databases indicates that the single-crystal X-ray structure of this compound has not yet been reported. Therefore, specific details regarding its crystal lattice, unit cell parameters, and experimentally determined absolute configuration from a crystallographic study are not available. However, the principles of X-ray crystallography represent the definitive method for elucidating such structural details.

X-ray crystallography is a powerful analytical technique used to determine the precise three-dimensional arrangement of atoms within a crystalline solid. libretexts.orgwikipedia.org This method relies on the diffraction of an X-ray beam by the ordered lattice of atoms in a crystal. libretexts.org The resulting diffraction pattern, a unique collection of reflection intensities and angles, is mathematically analyzed to generate a three-dimensional electron density map of the molecule. iastate.edu From this map, the exact positions of the atoms, their chemical bonds, and their stereochemical relationships can be determined with high precision.

For a chiral molecule such as this compound, which possesses two stereocenters, X-ray crystallography is the most reliable method for the unambiguous determination of its absolute configuration. nih.govwikipedia.org This is achieved by analyzing the anomalous dispersion (or resonant scattering) of the X-rays by the atoms in the crystal. iucr.orgwikipedia.org This effect, which is more pronounced for heavier atoms but is now detectable even with lighter atoms like oxygen, causes slight differences in the intensities of Friedel pairs (reflections from opposite sides of a crystal plane, hkl and -h-k-l). csic.esmit.edu By carefully measuring these intensity differences, the absolute spatial arrangement of the atoms can be established, allowing for the definitive assignment of R or S configuration to each chiral center. wikipedia.org

Were a single-crystal X-ray diffraction study of this compound to be performed, it would yield a set of crystallographic data that fully characterizes its solid-state structure. The type of information that would be obtained is illustrated in the hypothetical data table below.

| Parameter | Description | Example Value |

|---|---|---|

| Chemical Formula | The elemental composition of the molecule. | C6H15NO |

| Formula Weight | The mass of one mole of the compound. | 117.19 g/mol |

| Crystal System | The symmetry system of the crystal lattice. | Orthorhombic |

| Space Group | The specific symmetry group of the crystal. | P212121 |

| Unit Cell Dimensions | The lengths of the sides (a, b, c) and the angles (α, β, γ) of the unit cell. | a = 6.5 Å, b = 9.8 Å, c = 12.3 Å, α = β = γ = 90° |

| Volume (V) | The volume of the unit cell. | 784.7 Å3 |

| Z | The number of molecules per unit cell. | 4 |

| Calculated Density (ρ) | The theoretical density of the crystal. | 1.25 g/cm3 |

| Flack Parameter | A value used to confirm the absolute configuration. A value near zero indicates the correct assignment. | 0.05(10) |

| R-factor (R1) | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. | 0.035 |

The determination of the solid-state structure would reveal crucial information about intermolecular interactions, such as hydrogen bonding involving the amino and hydroxyl groups, which dictate the packing of the molecules in the crystal lattice. Furthermore, the unequivocal assignment of the absolute configuration is vital for understanding its biochemical interactions and for applications in stereoselective synthesis.

Computational and Theoretical Investigations

Quantum Chemical Studies of Electronic Structure and Conformations

Quantum chemical methods are instrumental in understanding the fundamental electronic properties and the three-dimensional structures (conformations) that 1-Amino-3-methylpentan-2-ol can adopt. These studies form the basis for predicting its reactivity and intermolecular interactions.

The conformational landscape of flexible molecules like this compound is complex, arising from the rotation around its single bonds. For simple 1,2-aminoalcohols, there are theoretically 27 possible rotamers based on the torsional arrangements around the HO-C-C, O-C-C-N, and C-C-N-Y bonds (where Y is a substituent on the nitrogen). nih.gov The stability of these conformers is governed by a delicate balance of steric hindrance and non-covalent interactions. frontiersin.org In amino alcohols, intramolecular hydrogen bonding between the hydroxyl (-OH) and amino (-NH2) groups is a dominant stabilizing factor. nih.govfrontiersin.orgacs.org Theoretical studies on related amino alcohols show that conformations allowing for an O-H···N or N-H···O hydrogen bond are significantly lower in energy. frontiersin.orgresearchgate.net For this compound, the flexible pentane (B18724) chain, with its additional methyl group, further complicates the conformational space, making quantum chemical calculations essential to identify the most stable, low-energy structures.

Quantum chemical calculations, such as Density Functional Theory (DFT), also provide detailed information about the electronic structure. These calculations can determine the distribution of electron density, molecular orbital energies, and other electronic descriptors. researchgate.netresearchgate.net For amino alcohols, the highest occupied molecular orbital (HOMO) is typically localized on the nitrogen and oxygen atoms, indicating their nucleophilic character, while the lowest unoccupied molecular orbital (LUMO) relates to their ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for predicting a molecule's reactivity and stability. researchgate.net

Publicly available databases provide computed molecular properties for this compound, which are derived from theoretical calculations. nih.gov

Table 1: Computed Molecular Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C6H15NO | PubChem |

| Molecular Weight | 117.19 g/mol | PubChem |

| XLogP3-AA (LogP) | 0.4 | PubChem |

| Hydrogen Bond Donor Count | 2 | PubChem |

| Hydrogen Bond Acceptor Count | 2 | PubChem |

| Rotatable Bond Count | 4 | PubChem |

| Topological Polar Surface Area | 46.3 Ų | PubChem |

Molecular Modeling and Dynamics Simulations for Biological Interactions

Molecular modeling and dynamics simulations are powerful computational tools used to explore how a molecule like this compound might interact with biological targets such as proteins or enzymes. tandfonline.comusb.ac.ir These techniques build upon the electronic and conformational data from quantum chemical studies to simulate the compound's behavior in a biological environment.

Molecular docking is a method used to predict the preferred orientation of a molecule when bound to a target protein. usb.ac.irresearchgate.net This technique can identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. For this compound, the hydroxyl and amino groups are primary sites for forming hydrogen bonds with amino acid residues in a protein's active site, while the methylpentane backbone can engage in hydrophobic or van der Waals interactions. researchgate.net For example, studies on other amino alcohols have used docking to understand their binding mechanisms with targets like the main protease of SARS-CoV-2 or lanosterol (B1674476) 14-α-demethylase. researchgate.nettandfonline.com

Molecular dynamics (MD) simulations provide a dynamic view of these interactions over time. nih.govacs.org An MD simulation calculates the forces between atoms and their subsequent motions, allowing researchers to observe the stability of the ligand-protein complex and the flexibility of both the ligand and the target. researchgate.netnih.gov Such simulations can validate docking results and reveal how the compound might induce conformational changes in the protein upon binding. For instance, MD simulations have been used to refine the docked complexes of amino-alcohol-based surfactants with fungal enzymes and to assess the stability of eugenol-derived amino alcohols in the active sites of insect enzymes. tandfonline.comnih.gov These approaches could similarly be applied to this compound to predict its potential biological targets and mechanism of action at the molecular level.

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Studies of Derivatives

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) are cornerstones of rational drug design, used to understand how a molecule's chemical structure relates to its biological effect. jove.comlongdom.org These methodologies are essential for optimizing a lead compound, like this compound, to enhance its potency and selectivity for a specific biological target. numberanalytics.comsvuonline.org

SAR is a qualitative approach that involves systematically modifying a molecule's structure and observing the resulting changes in activity. jove.comlongdom.org This helps identify the key functional groups or structural features (the pharmacophore) responsible for the biological effect. slideshare.net For derivatives of this compound, a SAR study would involve creating a series of related compounds by modifying specific parts of the molecule.

Table 2: Conceptual SAR Study of this compound Derivatives

| Modification Site | Potential Modification | Hypothesized Effect on Activity |

|---|---|---|

| Amino Group (-NH2) | Alkylation (e.g., -NHCH3, -N(CH3)2) | Alter hydrogen bonding capacity and basicity. |

| Hydroxyl Group (-OH) | Esterification or Etherification | Change polarity and hydrogen bonding ability. |

| Methyl Group (-CH3) | Replacement with larger alkyl groups | Probe steric tolerance in the binding pocket. |

| Alkyl Backbone | Introduction of rings or unsaturation | Modify overall shape and rigidity. |

QSAR takes this a step further by establishing a mathematical relationship between a set of physicochemical or structural descriptors of the molecules and their biological activity. svuonline.orgnih.gov The goal is to create a predictive model that can estimate the activity of new, unsynthesized compounds. researchgate.netimist.ma The process involves calculating various molecular descriptors (e.g., lipophilicity (logP), electronic properties, steric parameters) for a series of compounds and using statistical methods to build an equation. svuonline.orgnih.gov The best QSAR models not only predict activity but also provide insight into the structural features that are most important for it. usb.ac.ir For example, a QSAR study on xanthone (B1684191) derivatives identified net atomic charges and dipole moment as key descriptors for their cytotoxic activity. nih.gov Similarly, QSAR models for piperidine (B6355638) derivatives have been used to guide the design of new anti-HCV inhibitors. usb.ac.ir Such an approach for derivatives of this compound could accelerate the discovery of novel compounds with desired biological functions.

Future Directions and Emerging Research Avenues

Innovations in Green and Sustainable Synthetic Methodologies

The development of environmentally benign and efficient methods for synthesizing chiral amino alcohols like 1-Amino-3-methylpentan-2-ol is a key area of future research. Traditional chemical syntheses often involve harsh reaction conditions, hazardous reagents, and multiple protection/deprotection steps. nih.gov Green and sustainable approaches aim to overcome these limitations.

Biocatalysis stands out as a promising strategy. The use of enzymes, such as transaminases and ketoreductases, offers high stereoselectivity and mild reaction conditions. ucl.ac.ukrsc.orgrsc.org For instance, a potential biocatalytic route to this compound could involve the asymmetric reduction of the corresponding α-amino ketone using an engineered ketoreductase. nih.gov Chemoenzymatic strategies, which combine enzymatic reactions with chemical steps, can also provide efficient pathways to enantiopure amino alcohols. thieme-connect.comresearchgate.net

Future research will likely focus on: